molecular formula C7H14N2O B11921846 N-(tert-Butyl)aziridine-1-carboxamide

N-(tert-Butyl)aziridine-1-carboxamide

Cat. No.: B11921846
M. Wt: 142.20 g/mol
InChI Key: OZHPENBMSIDDAY-UHFFFAOYSA-N
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Description

N-(tert-Butyl)aziridine-1-carboxamide is an organic compound with the molecular formula C7H14N2O It is a derivative of aziridine, a three-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the aziridine ring, and a carboxamide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-Butyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with aziridine under basic conditions. The tert-butyl carbamate acts as a protecting group for the nitrogen atom, facilitating the formation of the aziridine ring . Another method involves the use of tert-butyl chloroformate and aziridine in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Nucleophilic Ring-Opening: Formation of substituted amines, alcohols, and thiols

    Oxidation: Formation of carboxylic acid derivatives

    Reduction: Formation of amine derivatives

Mechanism of Action

Comparison with Similar Compounds

N-(tert-Butyl)aziridine-1-carboxamide can be compared with other aziridine derivatives, such as:

This compound is unique due to its specific tert-butyl and carboxamide functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-tert-butylaziridine-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(2,3)8-6(10)9-4-5-9/h4-5H2,1-3H3,(H,8,10)

InChI Key

OZHPENBMSIDDAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CC1

Origin of Product

United States

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